

Introduction: The Versatility of a Halogenated Enone

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Compound of Interest

Compound Name: 2-Iodocyclohex-2-en-1-one

CAS No.: 33948-36-6

Cat. No.: B1246760

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2-Iodocyclohex-2-en-1-one is a functionalized cyclic ketone that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its structure, featuring an electron-deficient double bond conjugated with a carbonyl group and a reactive carbon-iodine bond, provides a unique platform for a diverse array of chemical transformations. This guide, intended for researchers and professionals in drug development and chemical synthesis, offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this important intermediate. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its utility in constructing complex molecular architectures relevant to the pharmaceutical industry.[2]

The core utility of **2-Iodocyclohex-2-en-1-one** stems from the high reactivity of the vinyl iodide moiety. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, which facilitates crucial reaction steps like the oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and broader substrate scope, making it an indispensable tool for medicinal chemists.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. **2-Iodocyclohex-2-en-1-one** is a yellow to brown liquid or low-melting solid.[1] Key data are summarized below for quick reference.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Safety and Handling: **2-Iodocyclohex-2-en-1-one** is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin irritation and serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Iodocyclohex-2-en-1-one

While several methods exist for the preparation of α,β -unsaturated ketones, the synthesis of **2-Iodocyclohex-2-en-1-one** typically involves the iodination of a cyclohexenone precursor. A common and effective strategy is the reaction of cyclohex-2-en-1-one with iodine in the presence of a base.



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Caption: General synthetic route to **2-iodocyclohex-2-en-1-one**.

Key Reactions and Mechanistic Insights

The synthetic power of **2-iodocyclohex-2-en-1-one** is most evident in its participation in palladium-catalyzed cross-coupling reactions and cycloaddition reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of complex organic molecules.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized organic synthesis, and vinyl iodides like **2-iodocyclohex-2-en-1-one** are premier substrates due to their high reactivity.[3]

Causality Behind Experimental Choices:

- **Catalyst:** A palladium source, typically Pd(0) or a Pd(II) precatalyst like Pd(OAc)₂, is used. The choice of catalyst and its corresponding ligand is crucial for reaction efficiency. The ligand (e.g., PPh₃, SPhos) stabilizes the palladium center and modulates its reactivity.
- **Base:** A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent in Suzuki couplings and to neutralize the HX byproduct generated in the catalytic cycle.

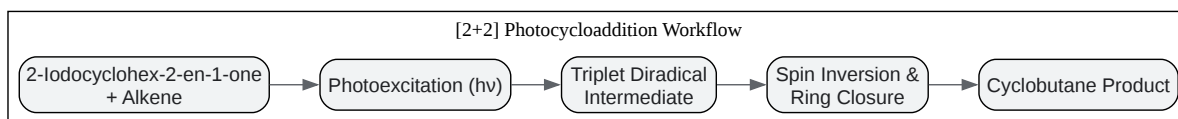
- Solvent: A degassed solvent system is critical to prevent the oxidation of the active Pd(0) catalyst. The presence of oxygen can lead to catalyst deactivation and promote undesirable homocoupling side reactions.[7]



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